2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a sulfonyl group, and a sulfamoylphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the acylation of 4-aminosulfanilamide to produce 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and antimicrobial treatments.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O5S2/c15-10-1-5-12(6-2-10)23(19,20)9-14(18)17-11-3-7-13(8-4-11)24(16,21)22/h1-8H,9H2,(H,17,18)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVJGITGNLDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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